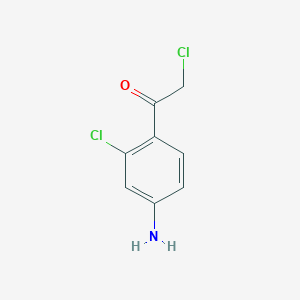
1-(4-Amino-2-chlorophenyl)-2-chloroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-2-chlorophenyl)-2-chloroethanone, also known as CAPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CAPC is a member of the family of alpha-chloroketones, which are known for their diverse biological activities. In
Mecanismo De Acción
1-(4-Amino-2-chlorophenyl)-2-chloroethanone is known to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to be involved in inflammation and pain. 1-(4-Amino-2-chlorophenyl)-2-chloroethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
1-(4-Amino-2-chlorophenyl)-2-chloroethanone has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. In addition, 1-(4-Amino-2-chlorophenyl)-2-chloroethanone has been shown to have insecticidal and herbicidal properties, making it a potential candidate for use in agriculture.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-Amino-2-chlorophenyl)-2-chloroethanone in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that it can be toxic to cells at high concentrations, which can make it difficult to study its effects on cells in vitro.
Direcciones Futuras
There are several future directions for research on 1-(4-Amino-2-chlorophenyl)-2-chloroethanone. One direction is to investigate its potential as an anti-inflammatory and analgesic agent in humans. Another direction is to explore its potential as an insecticide and herbicide in agriculture. Additionally, there is potential for using 1-(4-Amino-2-chlorophenyl)-2-chloroethanone as a starting material for the synthesis of novel polymers with unique properties. Overall, 1-(4-Amino-2-chlorophenyl)-2-chloroethanone is a promising compound with a wide range of potential applications in various fields.
Métodos De Síntesis
1-(4-Amino-2-chlorophenyl)-2-chloroethanone can be synthesized by reacting p-nitroaniline with thionyl chloride to form 4-nitro-2-chloroaniline. The nitro group is then reduced using iron powder, and the resulting compound is reacted with phosgene to produce 1-(4-Amino-2-chlorophenyl)-2-chloroethanone.
Aplicaciones Científicas De Investigación
1-(4-Amino-2-chlorophenyl)-2-chloroethanone has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1-(4-Amino-2-chlorophenyl)-2-chloroethanone has been shown to have antitumor, anti-inflammatory, and analgesic properties. In agriculture, 1-(4-Amino-2-chlorophenyl)-2-chloroethanone has been shown to have insecticidal and herbicidal properties. In materials science, 1-(4-Amino-2-chlorophenyl)-2-chloroethanone has been used as a starting material for the synthesis of novel polymers.
Propiedades
Número CAS |
105727-35-3 |
|---|---|
Fórmula molecular |
C8H7Cl2NO |
Peso molecular |
204.05 g/mol |
Nombre IUPAC |
1-(4-amino-2-chlorophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H7Cl2NO/c9-4-8(12)6-2-1-5(11)3-7(6)10/h1-3H,4,11H2 |
Clave InChI |
XXZPWZDTGSHCRX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)Cl)C(=O)CCl |
SMILES canónico |
C1=CC(=C(C=C1N)Cl)C(=O)CCl |
Sinónimos |
Ethanone, 1-(4-amino-2-chlorophenyl)-2-chloro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




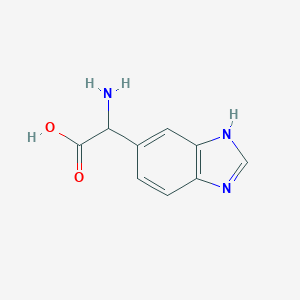

![2-[1-[(2S,3S,4S,6R)-6-[(3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-amino-2-methyloxan-3-yl]oxy-3-hydroxybutoxy]propanal](/img/structure/B12411.png)
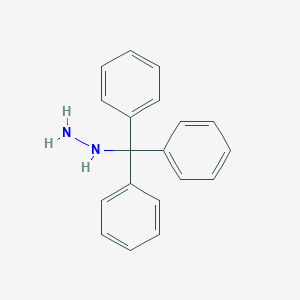


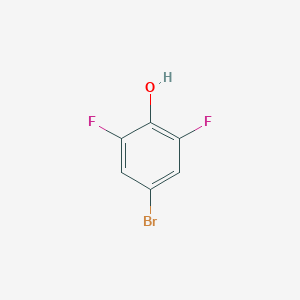


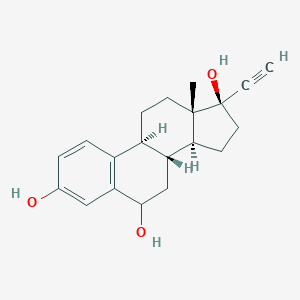
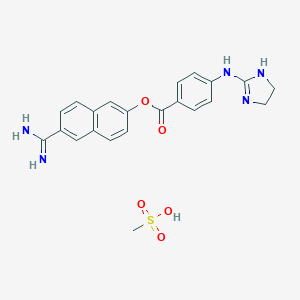
![[2-(2-Morpholinoethoxy)phenyl]methanol](/img/structure/B12435.png)
